(S)-2-Amino-4-(4-bromophenyl)butanoic acid
Overview
Description
(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a chiral amino acid derivative with a bromophenyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(4-bromophenyl)butanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of (S)-phenylglycinol as a chiral auxiliary, which is then reacted with 4-bromobenzaldehyde to form the corresponding Schiff base. This intermediate is subsequently reduced to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(4-bromophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
(S)-2-Amino-4-(4-bromophenyl)butanoic acid has several scientific research applications:
Neuroscience: It has been studied for its potential role in modulating glutamate receptors, particularly as a weak NMDA receptor antagonist. This makes it a candidate for investigating neurological disorders such as Alzheimer’s and Parkinson’s diseases.
Medicinal Chemistry: Its unique structure allows for the exploration of new drug candidates targeting specific receptors or enzymes.
Biology: It can be used as a tool to study protein-ligand interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets, such as NMDA receptors in the brain. By acting as a weak antagonist, it can modulate the activity of these receptors, potentially reducing excitotoxicity associated with neurological disorders. The presence of the bromophenyl group may also influence its binding affinity and selectivity for different targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: Similar structure but with a different position of the amino group.
4-Bromophenylacetic acid: Lacks the amino group but has a similar bromophenyl moiety.
Uniqueness
(S)-2-Amino-4-(4-bromophenyl)butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a bromophenyl group
Properties
IUPAC Name |
(2S)-2-amino-4-(4-bromophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLOOEYUDFTYNM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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